Rigid Minimal Scaffold vs. Substituted N-Aminopyrroles
1H-Pyrrol-1-amine hydrochloride is the minimal N-aminated pyrrole scaffold with a rotatable bond count of 0 and a molecular weight of 118.56 g/mol . In contrast, closely related N-aminated pyrrole analogs bearing aryl substitutions—such as [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate (MW 242.70 g/mol) and [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (MW 238.71 g/mol)—introduce 2 and 4 rotatable bonds respectively, increasing molecular weight by approximately 120 g/mol and significantly altering conformational entropy and ligand efficiency metrics [1].
| Evidence Dimension | Rotatable bond count and molecular weight |
|---|---|
| Target Compound Data | Rotatable bonds: 0; MW: 118.56 g/mol |
| Comparator Or Baseline | [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate: Rotatable bonds: 2; MW: 242.70 g/mol; [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride: Rotatable bonds: 4; MW: 238.71 g/mol |
| Quantified Difference | Δ Rotatable bonds: 2-4 fewer; Δ MW: ~120 g/mol lower (approximately 50% reduction) |
| Conditions | Computed physicochemical properties from PubChem and vendor datasheets |
Why This Matters
Lower rotatable bond count and smaller molecular weight translate directly to higher ligand efficiency (LE) and improved fragment screening hit rates, making 1H-pyrrol-1-amine hydrochloride the preferred starting point for fragment-based lead generation where minimal, rigid scaffolds are required.
- [1] PubChem. [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate (CID 74892087) and [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (CID 53486253). Comparative computed properties. View Source
